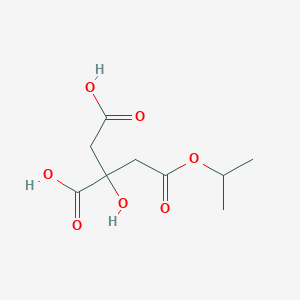
O-Butanoylcarnitine
Übersicht
Beschreibung
O-Butanoylcarnitine is a C4-acylcarnitine that is the O-butanoyl derivative of carnitine . It has a role as a human metabolite and is a butyrate ester . It derives from a butyric acid .
Synthesis Analysis
In a study, it was found that the level of this compound significantly decreased in a hyperuricemia model group. Treatment with polydatin resulted in a significant elevation in the levels of this compound, indicating that polydatin reversed the uric acid-induced disturbance of carnitine metabolism .Molecular Structure Analysis
The chemical formula of this compound is C11H21NO4 . Its systematic name is 3-butanoyloxy-4-(trimethylazaniumyl)butanoate . The InChI key is QWYFHHGCZUCMBN-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is a butyrate ester and a C4-acylcarnitine . It has a functional parent butyric acid . It is a metabolite produced during a metabolic reaction in humans .Physical And Chemical Properties Analysis
This compound has 16 heavy atoms . It has 0 rings and 0 aromatic rings . It has 8 rotatable bonds . Its Van der Waals molecular volume is 239.74 . Its topological polar surface area is 66.43 . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . Its logP is 0.12 . Its molar refractivity is 59.00 .Wissenschaftliche Forschungsanwendungen
Acylcarnitine Profiling in Urine Specimens
Acylcarnitine profiling in urine using electrospray ionisation tandem mass spectrometry (ESI-MS/MS) is useful for neonatal screening, able to detect inborn errors of fatty acid oxidation, amino acid, organic acid, and carnitine metabolism. This method is suitable for selective screening and confirmation of diagnosis with the advantage of high-throughput quantitative measurement (Mueller et al., 2003).
Newborn Screening for Ornithine Transcarbamylase Deficiency
The inclusion of orotic acid (OA) in newborn screening, compatible with existing analytical procedures for acylcarnitines, can help detect ornithine transcarbamylase deficiency (OTC-D). The method allows for detection without an extra analytical run (Janzen et al., 2014).
Measurement Challenges in Blood Spot Analysis
There can be inaccuracies in measuring free carnitine in blood spot analysis by electrospray tandem mass spectrometry, which has implications for screening inherited metabolic diseases (Johnson, 1999).
Diabetic Nephropathy and Acylcarnitines
Acylcarnitines are key in understanding metabolic diseases. A study demonstrated a method for simultaneous measurement of amino acids and acylcarnitines in plasma, which is useful in researching diabetic nephropathy in type 2 diabetes patients (Esmati et al., 2021).
Use in Metabolic Disorder Diagnosis
Acylcarnitine analysis is a sensitive method to detect more than 20 inborn errors of metabolism, resulting from abnormal accumulation of acylcarnitine species due to several organic acidemias and most fatty acid β‐oxidation disorders (Smith & Matern, 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-butanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYFHHGCZUCMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601151733 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(1-oxobutoxy)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601151733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1492-26-8 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(1-oxobutoxy)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(1-oxobutoxy)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601151733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















